REACTION_SMILES
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[Cl:14][O-:15].[ClH:22].[Na+:16].[Na+:21].[O:1]1[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][c:7]([C:11]([CH3:12])=[O:13])[cH:8][cH:9][c:10]21.[S:17]([O-:18])(=[O:19])[OH:20]>>[O:1]1[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][c:7]([C:11]([OH:13])=[O:18])[cH:8][cH:9][c:10]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccc2c(c1)CCCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=S([O-])O
|
Name
|
|
Type
|
product
|
Smiles
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O=C(O)c1ccc2c(c1)CCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |